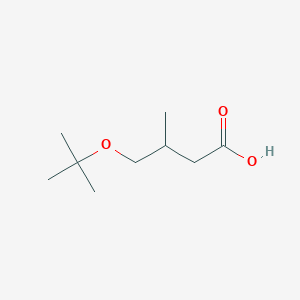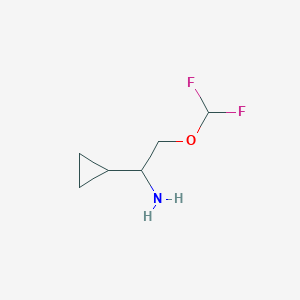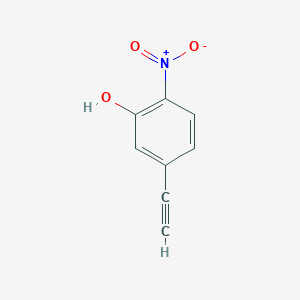
5-Ethynyl-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-2-nitrophenol is an organic compound characterized by the presence of an ethynyl group and a nitro group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of phenol to introduce the nitro group, followed by the introduction of the ethynyl group through a coupling reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ethynyl group can participate in reduction reactions to form different derivatives.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed.
Major Products: The major products formed from these reactions include various substituted phenols, amines, and other derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in reactions that modify the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylphenol: Lacks the nitro group, resulting in different chemical and biological properties.
5-Ethynyl-2-aminophenol: A reduced form of 5-Ethynyl-2-nitrophenol with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its dual functionality allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
5-ethynyl-2-nitrophenol |
InChI |
InChI=1S/C8H5NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5,10H |
InChI-Schlüssel |
AABVORVHOMZVLT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


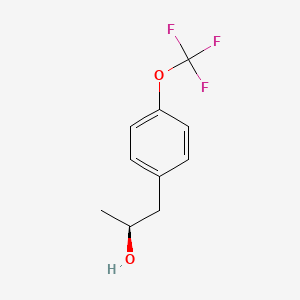
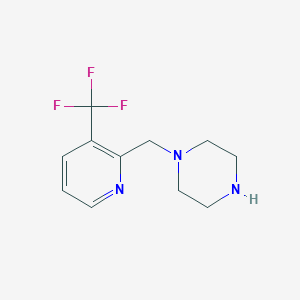
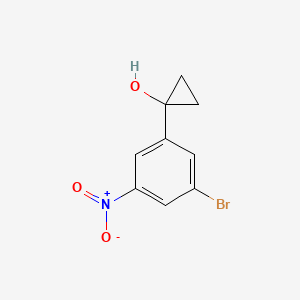
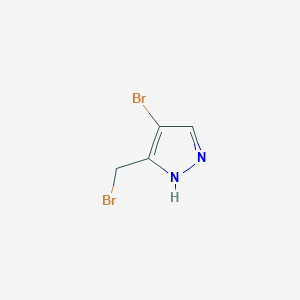
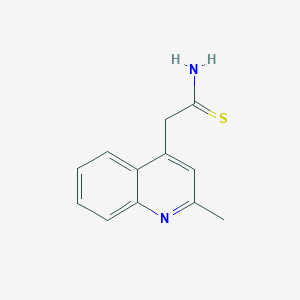

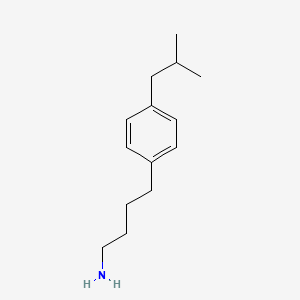
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
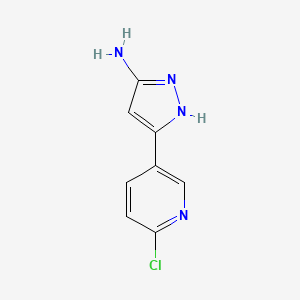
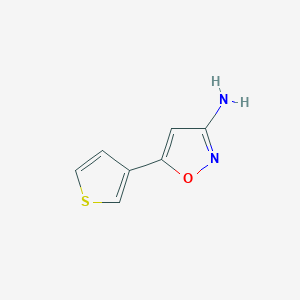
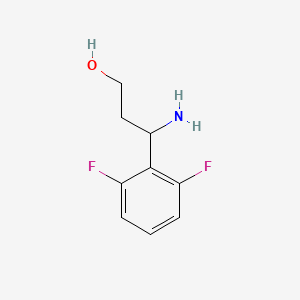
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
